molecular formula C4H4N2OS B1342393 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 61018-49-3

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B1342393
CAS No.: 61018-49-3
M. Wt: 128.15 g/mol
InChI Key: GCPFDERTUUICNT-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are essential for cell cycle regulation and DNA replication . These interactions often involve the binding of this compound to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of CDKs and topoisomerases . Additionally, this compound can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with CDKs results in the inhibition of kinase activity, which is crucial for cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interactions with enzymes such as CDKs and topoisomerases play a significant role in its metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired thiadiazole derivative . Another approach includes the reaction of methyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. It is a thiadiazole derivative, specifically classified as a 1,3,4-thiadiazole. This compound is notable for its potential applications in medicinal chemistry, especially in developing anticancer agents and other bioactive molecules. The structure of this compound allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Scientific Applications

This compound has several scientific applications:

  • Building Block for Synthesis: It serves as a versatile building block for synthesizing various biologically active compounds.
  • Medicinal Chemistry: It has potential applications in medicinal chemistry, particularly in developing anticancer agents and other bioactive molecules.
  • Antimicrobial Properties: Thiadiazoles are recognized for their significant pharmacological properties, including antimicrobial activities. Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Some compounds show good antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger .
  • Anticancer Activity: 2-amino-1,3,4-thiadiazole derivatives have potential anticancer activity .
  • Corrosion Inhibition: this compound may form a protective layer on metal surfaces, acting as a barrier against corrosive agents.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
  • 5-Methyl-1,3,4-thiadiazole-2-methanol
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial, antifungal, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted at the 5-position with a methyl group and at the 2-position with an aldehyde functional group. This unique structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains:

  • Inhibition Zones : Some derivatives demonstrated inhibition zones of 16–18 mm against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin (MIC = 62.5 μg/mL) .
  • Mechanism of Action : The antimicrobial activity is attributed to the interaction of the thiadiazole ring with bacterial cell membranes, disrupting their integrity.

Antifungal Activity

The antifungal properties of this compound are notable:

  • Efficacy Against Fungi : The compound has been identified as a potent antifungal agent with low toxicity to human cells. Specifically, it showed high activity against Candida species and other pathogenic fungi .
  • Mechanism : Preliminary studies suggest that the antifungal mechanism may involve interference with fungal cell wall synthesis or function.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cell Line Studies : Compounds derived from this compound exhibited cytotoxic effects on various cancer cell lines. For example:
    • The compound demonstrated GI50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
    • Specific derivatives have shown IC50 values as low as 0.794 µM against breast cancer cells .
Cell Line GI50/IC50 (μg/mL) Activity
HCT1163.29High cytotoxicity
H46010Moderate cytotoxicity
MCF-7VariesEffective against breast cancer

Other Biological Activities

In addition to its antimicrobial and anticancer properties, research has indicated that thiadiazole derivatives can exhibit:

  • Anti-inflammatory Effects : Some compounds have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Properties : The presence of the thiadiazole ring contributes to antioxidant activity by scavenging free radicals .

Case Studies

  • Study on Antifungal Activity : A study evaluated the antifungal effects of a derivative containing the thiadiazole structure against clinical isolates resistant to standard treatments. The results indicated that this compound could serve as a lead for developing new antifungal agents due to its efficacy and low toxicity .
  • Anticancer Research : In another study involving various cancer cell lines, a series of synthesized derivatives were tested for their cytotoxic effects. The findings suggested that certain modifications to the thiadiazole structure could enhance anticancer activity significantly .

Properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFDERTUUICNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608254
Record name 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61018-49-3
Record name 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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